Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER typically involves the reaction of benzoic acid derivatives with thiadiazole derivatives. One common method involves the reaction of 4-aminobenzoic acid with 2-amino-1,3,4-thiadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell proliferation . The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar pharmacological activities, including antimicrobial and anticancer properties.
Benzoic Acid Derivatives: Compounds with a benzoic acid moiety that have diverse applications in chemistry and medicine.
Uniqueness: BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER is unique due to its specific combination of the benzoic acid and thiadiazole moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
69123-49-5 |
---|---|
Molekularformel |
C12H12N4O3S |
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
ethyl 4-(1,3,4-thiadiazol-2-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C12H12N4O3S/c1-2-19-10(17)8-3-5-9(6-4-8)14-11(18)15-12-16-13-7-20-12/h3-7H,2H2,1H3,(H2,14,15,16,18) |
InChI-Schlüssel |
HQRBNMAPONQOJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.